Product packaging for Bromo-PEG5-acid(Cat. No.:CAS No. 1817735-27-5)

Bromo-PEG5-acid

Cat. No.: B606399
CAS No.: 1817735-27-5
M. Wt: 373.24 g/mol
InChI Key: QKETVVWJRQCHDS-UHFFFAOYSA-N
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Description

Significance of Heterobifunctional Linkers in Molecular Design

Heterobifunctional linkers are a special class of crosslinking agents that possess two different reactive functional groups at their termini. cd-bioparticles.net This dual reactivity allows for the sequential and controlled conjugation of two distinct molecular entities, a crucial capability in the design of complex molecular architectures. cd-bioparticles.net Unlike homobifunctional linkers, which have identical reactive groups, heterobifunctional linkers provide precision in connecting different types of molecules, such as an antibody to a small molecule drug.

Overview of Bromo-PEG5-acid in Contemporary Chemical Research

This compound is a well-defined heterobifunctional linker that has garnered significant attention in chemical research. It features a bromo group at one end and a carboxylic acid group at the other, separated by a five-unit polyethylene (B3416737) glycol chain. cd-bioparticles.netcreative-biolabs.com The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments, a valuable characteristic for biological applications. cd-bioparticles.netcreative-biolabs.com

The two terminal groups provide orthogonal reactivity. The bromide (Br) atom serves as an excellent leaving group for nucleophilic substitution reactions, often with thiol groups on biomolecules. cd-bioparticles.netaxispharm.com Meanwhile, the terminal carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond. cd-bioparticles.netcreative-biolabs.com This dual functionality makes this compound a versatile building block for constructing complex bioconjugates. A primary application of this compound and its derivatives is in the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. targetmol.commedchemexpress.comxcessbio.com

Interactive Table: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
This compound1817735-27-5C13H25BrO7373.24Bromo, Carboxylic Acid
Bromo-PEG5-bromide67705-77-5C12H24Br2O5408.12Bromo, Bromo
Bromo-PEG5-azide1402411-90-8C12H24BrN3O5370.2Bromo, Azide (B81097)
Bromo-PEG5-phosphonic acid1446282-37-6C12H26BrO8P409.21Bromo, Phosphonic Acid

Scope and Research Trajectories of this compound Applications

The application of this compound is expanding, driven by its utility in creating precisely engineered biomolecules. Its role as a linker in the synthesis of PROTACs is a major area of ongoing research. targetmol.com PROTACs consist of two ligands connected by a linker: one binds to a target protein for degradation, and the other recruits an E3 ubiquitin ligase. medchemexpress.comglpbio.com The linker's length and composition, often featuring a PEG unit like in this compound, are critical for the proper formation and function of the resulting ternary complex that leads to protein degradation. sigmaaldrich.com

Beyond targeted protein degradation, this compound and similar PEG linkers are integral to the development of next-generation Antibody-Drug Conjugates (ADCs). molecularcloud.orgjenkemusa.com In ADCs, the linker's properties influence the stability, solubility, and release of the cytotoxic payload. The hydrophilic nature of the PEG chain can help overcome issues with drug aggregation and improve the pharmacokinetic profile of the ADC. jenkemusa.comnofamerica.com

Future research is likely to focus on several key areas:

Optimization of Linker Chemistry: Fine-tuning the length and composition of PEG linkers to optimize the efficacy of PROTACs and ADCs for specific targets.

Novel Conjugation Strategies: Developing new methods to attach linkers like this compound to biomolecules with greater site-specificity and efficiency.

Surface Modification: Utilizing these linkers to functionalize the surfaces of nanoparticles and other materials to enhance their biocompatibility and targeting capabilities for drug delivery and diagnostic applications. smolecule.comaxispharm.com

Development of Multifunctional Therapeutics: Employing multi-arm PEG linkers to attach more than one type of drug molecule, creating synergistic therapeutic effects. jenkemusa.com

The versatility and favorable properties of this compound ensure its continued importance as a fundamental component in the toolbox of chemical biologists and medicinal chemists working to create advanced therapeutics and diagnostics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25BrO7 B606399 Bromo-PEG5-acid CAS No. 1817735-27-5

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKETVVWJRQCHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169319
Record name Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-27-5
Record name Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Bromo Peg5 Acid Derivatives

Strategies for Functional Group Derivatization at the Carboxylic Acid Terminus

The carboxylic acid moiety of Bromo-PEG5-acid is a versatile functional group that can be derivatized through several well-established chemical strategies. The most prevalent application is the formation of stable amide bonds through coupling with primary or secondary amines. axispharm.comcreative-biolabs.com This reaction typically requires the use of a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (DCC), which converts the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by an amine. cd-bioparticles.netcreative-biolabs.com Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed for this purpose. broadpharm.comaxispharm.com

Another common strategy involves converting the carboxylic acid into a more stable, yet highly reactive, active ester. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose. thermofisher.com The this compound can be reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form a Bromo-PEG5-NHS ester. This activated intermediate can be purified and stored, and it reacts efficiently with primary amines at physiological pH (pH 7-9) to form the desired amide bond. thermofisher.com

Beyond amide formation, the carboxylic acid can be transformed into other functional groups. For instance, it can be converted into esters or acyl hydrazides, expanding the range of possible conjugation chemistries. thermofisher.com These derivatization methods allow for the covalent attachment of this compound to a wide array of molecules, including proteins, peptides, and other small-molecule ligands. sigmaaldrich.comacs.org

Table 1: Derivatization Reactions at the Carboxylic Acid Terminus

Reaction TypeReagentsResulting Functional GroupReference
Amide Bond FormationPrimary/Secondary Amine, EDC or DCC or HATUAmide cd-bioparticles.netbroadpharm.comaxispharm.comcreative-biolabs.com
Active Ester FormationN-hydroxysuccinimide (NHS), DCCNHS Ester thermofisher.com
EsterificationAlcohol, Acid CatalystEster thermofisher.comcolostate.edu

Approaches for Nucleophilic Substitution at the Bromide Terminus

The bromide group at the other end of the this compound molecule is an effective leaving group, making it susceptible to nucleophilic substitution reactions. nih.govamerigoscientific.com This reactivity allows for the introduction of a variety of functional groups, enabling diverse bioconjugation strategies. axispharm.comprecisepeg.com

A common reaction involves the displacement of the bromide by a thiol-containing molecule (a mercaptan) to form a stable thioether bond. axispharm.comprecisepeg.com This is a widely used method for attaching PEG linkers to proteins and peptides at cysteine residues. precisepeg.com

The bromide can also be substituted by other halides or pseudohalides. For example, treatment with sodium iodide (NaI) in acetone (B3395972) can convert the bromo-terminated linker into an iodo-terminated one. nih.gov The iodo group is an even better leaving group than bromide, enhancing reactivity in subsequent substitution steps. Similarly, reaction with sodium azide (B81097) (NaN₃) readily displaces the bromide to yield an azide-terminated PEG linker. amerigoscientific.com This azide functionality is particularly useful as it can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage. amerigoscientific.com

Furthermore, the bromide can serve as a precursor for an amine group via methods like the Gabriel synthesis. nih.gov In this process, the bromo-PEG derivative is reacted with potassium phthalimide (B116566), followed by hydrolysis or hydrazinolysis of the phthalimide intermediate to release a primary amine. This provides a route to creating Amine-PEG-acid heterobifunctional linkers. nih.gov

Table 2: Nucleophilic Substitution Reactions at the Bromide Terminus

NucleophileReaction TypeProduct TerminusReference
Thiol (R-SH)ThiolationThioether (R-S-PEG) axispharm.comprecisepeg.com
Sodium Iodide (NaI)Halogen Exchange (Finkelstein Reaction)Iodide (I-PEG) nih.gov
Sodium Azide (NaN₃)AzidationAzide (N₃-PEG) amerigoscientific.com
Potassium PhthalimideGabriel Synthesis (Amine Synthesis)Phthalimide, then Primary Amine (H₂N-PEG) nih.gov

Synthesis of this compound Analogues and Related PEGylated Structures

The synthesis of this compound and its analogues typically starts from readily available oligo(ethylene glycol) precursors. nih.gov A common precursor for this compound is Bromo-PEG5-alcohol. medkoo.com The terminal hydroxyl group of Bromo-PEG5-alcohol can be oxidized to a carboxylic acid using standard oxidation methods to yield the final product.

More general synthetic platforms for heterobifunctional PEGs often begin with symmetrical oligo(ethylene glycol) diols. nih.gov A multi-step process is employed, which involves:

Monoprotection: One of the two terminal hydroxyl groups is protected with a suitable protecting group.

Activation and Substitution: The remaining free hydroxyl group is activated, often by converting it to a mesylate (-OMs) or tosylate (-OTs), which are excellent leaving groups. This activated group is then displaced by a bromide, typically using a salt like lithium bromide or sodium bromide.

Deprotection: The protecting group on the first terminus is removed.

Functionalization: The newly deprotected hydroxyl group is then converted into the desired functional group, such as a carboxylic acid. A common method for this step is to react the alcohol with a protected haloacetate, like t-butyl bromoacetate, in the presence of a base, followed by acidic cleavage of the t-butyl ester to reveal the carboxylic acid. google.com

This modular approach allows for the synthesis of a wide variety of Bromo-PEG-acid analogues with different PEG chain lengths, such as Bromo-PEG1-acid, Bromo-PEG3-acid, and Bromo-PEG8-acid. broadpharm.comaxispharm.comsigmaaldrich.com It also facilitates the creation of related structures where the terminal groups are varied, leading to a large library of heterobifunctional PEG linkers for diverse applications, including the development of Proteolysis-targeting chimeras (PROTACs). medchemexpress.comambeed.commedchemexpress.com For instance, analogues like Bromo-PEG5-azide and Bromo-PEG5-phosphonic acid have been synthesized, expanding the chemical toolbox for bioconjugation and materials science. amerigoscientific.com

Table 3: Examples of Bromo-PEG-acid Analogues and Related Structures

Compound NameTerminal Group 1PEG LengthTerminal Group 2Reference
Bromo-PEG1-acidBromo1Carboxylic Acid sigmaaldrich.commedchemexpress.com
Bromo-PEG3-acidBromo3Carboxylic Acid broadpharm.comsigmaaldrich.com
Bromo-PEG4-acidBromo4Carboxylic Acid precisepeg.com
This compoundBromo5Carboxylic Acid cd-bioparticles.netaxispharm.com
Bromo-PEG8-acidBromo8Carboxylic Acid axispharm.com
Bromo-PEG5-alcoholBromo5Alcohol medkoo.com
Bromo-PEG5-azideBromo5Azide amerigoscientific.com
Bromo-PEG5-C2-acidBromo5Propanoic Acid ambeed.com

Mechanistic Investigations of Bromo Peg5 Acid Reactivity

Detailed Reaction Kinetics of Bromide Displacements

The terminal bromide of Bromo-PEG5-acid serves as an excellent leaving group in nucleophilic substitution reactions. cd-bioparticles.netcreative-biolabs.comaxispharm.com This reactivity is a key feature for its use in conjugating with various biomolecules.

Nucleophilic Substitution Reactions with Thiol-Containing Biomolecules

The reaction between the bromo group of this compound and thiol (-SH) groups, found in cysteine residues of proteins and peptides, is a cornerstone of its application. This reaction proceeds via a nucleophilic substitution mechanism, forming a stable thioether bond. axispharm.comprecisepeg.com The kinetics of this reaction are significantly influenced by the pH of the medium. For the reaction to occur, the thiol group needs to be in its deprotonated thiolate form (-S⁻), which is a much more potent nucleophile. precisepeg.com Given that the pKa of cysteine's thiol group is typically around 8.3, the reaction rate increases at pH values between 6.5 and 7.5 and is even more favorable at slightly alkaline conditions. acs.org

Kinetic studies of similar bromoacetamide-based reagents, which also react via nucleophilic substitution with thiols, demonstrate that these are typically second-order reactions. rsc.org The rate is directly proportional to the concentrations of both the bromo-functionalized linker and the thiol-containing biomolecule.

Table 1: Illustrative pH-Dependence of the Reaction Rate between a Bromo-PEG Linker and a Thiol-Containing Biomolecule

pH Relative Reaction Rate
6.5 Low
7.5 Moderate
8.5 High

Note: This table provides a qualitative representation of the reaction kinetics. Actual rates are dependent on the specific reactants and conditions.

Formation of Ether and Amine Linkages via Bromide Reactivity

Besides thiols, the bromide on this compound can also react with other nucleophiles such as amines and hydroxyl groups to form amine and ether linkages, respectively. broadpharm.com However, these reactions are generally less favorable than the reaction with thiols under typical bioconjugation conditions. The reaction with amines is feasible, but the nucleophilicity of amines is lower than that of thiolates, resulting in slower reaction rates. broadpharm.com The formation of ether linkages from hydroxyl groups is even less common in bioconjugation as it often requires harsher conditions, such as the use of a strong base to generate the more nucleophilic alkoxide ion, which could denature the target biomolecule.

Carboxylic Acid Coupling Mechanisms

The carboxylic acid group on this compound provides a second point of attachment, most commonly for creating amide or ester bonds. These reactions typically necessitate the activation of the carboxylic acid to enhance its reactivity towards nucleophiles. cd-bioparticles.netcreative-biolabs.comdcchemicals.com

Amide Bond Formation with Primary Amines Using Activating Agents

A stable amide bond can be formed between the carboxylic acid of this compound and primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue. thermofisher.com This is a very common and robust conjugation strategy. The direct reaction is slow, so a coupling agent is used to activate the carboxylic acid. A widely used activating agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). dcchemicals.comthermofisher.com

The mechanism involves the reaction of EDC with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine, resulting in the formation of the amide bond. thermofisher.com To increase the stability of the active intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. thermofisher.comthermofisher.com These additives react with the O-acylisourea to form a more stable active ester, which then efficiently reacts with the amine. thermofisher.com

Table 2: Common Activating Agents for Amide Bond Formation

Activating Agent Additive Key Feature
EDC NHS Forms a more stable NHS ester intermediate, improving efficiency.
EDC Sulfo-NHS Water-soluble version of NHS, ideal for aqueous bioconjugation reactions.

Esterification Reactions and Their Optimization

Ester linkages can be formed by reacting the carboxylic acid of this compound with a hydroxyl group. Similar to amide bond formation, this process requires activation of the carboxylic acid, often with carbodiimides like EDC. imperial.ac.uk However, the hydroxyl group is a weaker nucleophile than an amine, making esterification reactions generally slower and less efficient, especially in the presence of competing amine groups. mpg.de Optimization of esterification may involve using a large excess of the alcohol, specific catalysts, or reaction conditions that favor the hydroxyl reaction. The stability of the resulting ester bond must also be considered, as it can be prone to hydrolysis.

Chemo- and Regioselectivity in Bioconjugation Reactions Involving this compound

The dual functionality of this compound is a significant advantage for achieving highly specific bioconjugates through controlled reaction strategies.

Chemoselectivity is the ability to react with one type of functional group while others are present. This compound exhibits excellent chemoselectivity. The bromo group is highly reactive towards soft nucleophiles like thiols, while the carboxylic acid, once activated, is highly reactive towards hard nucleophiles like primary amines. axispharm.comthermofisher.com This allows for a two-step, orthogonal conjugation. For instance, one could first react the bromo group with a cysteine residue on a protein and then, in a separate step, activate the carboxylic acid to react with a lysine residue on the same or a different molecule.

Regioselectivity , or the control over which specific site on a biomolecule reacts, can also be achieved. For example, by controlling the pH, the N-terminal amine of a peptide (with a lower pKa) can be targeted for amide bond formation over the lysine side-chain amines (with a higher pKa). interchim.fr For the bromo group, if a protein contains a single, highly accessible cysteine residue, the conjugation will be highly regioselective for that site. acs.org Site-directed mutagenesis can be used to introduce a unique cysteine at a desired location to ensure precise, regioselective labeling.

Table 3: Orthogonal Reaction Scheme for this compound

Step Functional Group on this compound Target Functional Group on Biomolecule Reaction Conditions Resulting Linkage
1 Bromo Thiol (e.g., Cysteine) pH 7.0-8.5 Thioether

Applications in Bioconjugation Strategies

Protein and Peptide PEGylation via Bromo-PEG5-acid

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. acs.orgresearchgate.net The use of this compound in PEGylation offers a method to improve the pharmacokinetic profile, enhance solubility, and increase the stability of protein and peptide drugs. creative-biolabs.com

The ability to attach a PEG linker to a specific site on a protein is crucial for preserving its biological activity. mpg.de The heterobifunctional nature of this compound facilitates site-selective labeling strategies. By controlling the reaction conditions, one can preferentially target specific amino acid residues. For instance, the bromo group can react specifically with the thiol group of a cysteine residue, while the carboxylic acid can be directed to react with the amine group of a lysine (B10760008) residue. broadpharm.comthermofisher.com This dual reactivity allows for a more controlled and precise conjugation process compared to linkers with identical reactive groups at both ends. mpg.de This level of control is essential for creating homogenous bioconjugates where the function of the parent protein is not compromised by random, and potentially disruptive, modifications. nih.gov

A primary goal of PEGylation is to improve the stability of therapeutic proteins and reduce their immunogenicity. researchgate.netnih.gov The attachment of the hydrophilic this compound linker can significantly enhance a protein's stability in several ways. The PEG chain increases the hydrodynamic size of the protein, which can protect it from renal filtration, thereby extending its circulation half-life. nih.gov It also provides a steric shield that can hinder access by proteolytic enzymes, preventing degradation. nih.gov

Furthermore, this steric hindrance can mask epitopes on the protein surface, reducing its recognition by the immune system and thus lowering its immunogenic potential. researchgate.netnih.gov The design of PEGylated proteins, including the choice of linker length and attachment site, is a balancing act to maximize these benefits while avoiding potential structural changes that could inadvertently create new epitopes. nih.gov Proper application of linkers like this compound is key to achieving enhanced stability and reduced immunogenicity in next-generation protein therapeutics. nih.govscispace.com

Conjugation to Oligonucleotides and Nucleic Acids

The application of PEG linkers extends beyond proteins to the modification of oligonucleotides and nucleic acids. axispharm.com The conjugation of this compound to these molecules can improve their physicochemical properties, which is particularly important for therapeutic applications like antisense therapy and siRNA delivery. The hydrophilic PEG chain can increase the aqueous solubility of oligonucleotides and protect them from nuclease degradation, enhancing their in vivo stability. The functional groups of this compound allow for its incorporation into oligonucleotide synthesis protocols or for post-synthesis conjugation to modified nucleic acids.

Bioconjugation for Diagnostic and Imaging Probes

This compound serves as a critical component in the construction of sophisticated probes for diagnostics and molecular imaging. Its ability to link biomolecules, such as antibodies, to imaging agents or diagnostic labels is a key application. Research has demonstrated that short PEG-linkers are instrumental in improving the performance of targeted optical imaging probes. medkoo.commedkoo.com

Table 2: Research Findings on PEG Linkers in Imaging Probes

Study FocusKey FindingImplication for this compoundReference
Performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probesShort PEG-linkers were shown to improve the performance of the imaging probes.This compound, as a short PEG linker, is well-suited for constructing advanced imaging probes where linker length is a critical performance parameter. medkoo.commedkoo.com

Development of Bioconjugation Kits and Protocols Utilizing this compound

The utility and reliability of this compound have led to its inclusion in commercially available bioconjugation kits. broadpharm.combroadpharm.combroadpharm.com These kits provide researchers with standardized reagents and protocols for performing PEGylation and other conjugation reactions. The availability of such kits simplifies the process of creating bioconjugates, making these advanced techniques more accessible to a broader range of scientists. The development of established protocols for using this compound ensures greater reproducibility and reliability in bioconjugation experiments, facilitating progress in drug discovery, diagnostics, and fundamental biological research. broadpharm.combroadpharm.com

Integration into Advanced Drug Delivery Systems

Nanoparticle Surface Modification and Functionalization

The surface properties of nanoparticles are a critical determinant of their behavior in a biological environment. Unmodified nanoparticles are often rapidly recognized by the immune system, specifically the mononuclear phagocyte system (MPS), leading to their swift clearance from circulation and accumulation in organs like the liver and spleen. dovepress.com Surface modification, or PEGylation, using linkers such as Bromo-PEG5-acid, is a premier strategy to overcome this challenge. axispharm.comcd-bioparticles.net The carboxylic acid end of this compound can be covalently bonded to amine groups on a nanoparticle's surface, blanketing the particle with a dense layer of hydrophilic PEG chains. mdpi.com

The primary benefit of PEGylating nanoparticles is the creation of a "stealth" effect. The PEG layer forms a hydrated shield on the nanoparticle surface that sterically hinders interactions with opsonin proteins, which would otherwise tag the particle for clearance by the MPS. nih.govrsc.orgcd-bioparticles.com This reduction in opsonization significantly prolongs the nanoparticle's circulation half-life, allowing more time for it to reach its intended target tissue.

The effectiveness of this stealth effect is influenced by both the length (molecular weight) and the surface grafting density of the PEG chains. Research has consistently shown that longer PEG chains and higher surface densities lead to more pronounced increases in circulation time. For instance, studies on poly(lactic-co-glycolic acid) (PLGA) and poly(lactic acid) (PLA) nanoparticles have demonstrated that increasing the PEG molecular weight (MW) from 5 kDa to 20 kDa leads to decreased liver uptake and a corresponding increase in blood circulation time. nih.govcd-bioparticles.com Similarly, a study on methotrexate-loaded chitosan (B1678972) nanoparticles found a strong linear correlation between the PEG chain MW (up to 5,000 Da) and the area under the plasma concentration-time curve (AUC), a key pharmacokinetic parameter indicating drug exposure over time. dovepress.comnih.gov

Table 1: Effect of PEG Molecular Weight (MW) on Nanoparticle Circulation

Nanoparticle SystemPEG MW (kDa)Key FindingReference
Polymer-based Micelles5Blood circulation half-life of 4.6 minutes. nih.gov
Polymer-based Micelles10Blood circulation half-life increased to 7.5 minutes. nih.gov
Polymer-based Micelles20Blood circulation half-life further increased to 17.7 minutes. nih.gov
PLA-PEG Nanoparticles5 vs. 20NPs with 20 kDa PEG showed decreased liver uptake and increased circulation time compared to 5 kDa PEG. nih.gov
Methotrexate-loaded Chitosan NPs0.75, 2.0, 5.0A linear correlation (R²=0.955) was observed between PEG MW and AUC₀₋₇₂ ₕ, indicating prolonged circulation with longer PEG chains. dovepress.comnih.gov

In addition to preventing MPS uptake, the PEG shield also minimizes the non-specific adsorption of various plasma proteins onto the nanoparticle surface. ill.eu This "anti-fouling" property is crucial for maintaining the nanoparticle's designed targeting capabilities and preventing aggregation. The mechanism is primarily based on steric repulsion and the thermodynamically unfavorable energy cost of displacing the hydrated PEG chains. nih.gov

The degree of protein resistance is directly related to the surface characteristics of the PEG layer. Studies using organosilica particles have quantified the reduction in protein adsorption as a function of PEG grafting density. It was found that for larger proteins like bovine serum albumin (BSA) and immunoglobulin G (IgG), a PEG grafting amount greater than 0.6 mg/m² was sufficient to effectively prevent adsorption. For smaller proteins, a higher density was required. nih.gov This demonstrates that a dense, brush-like conformation of PEG chains is highly effective at creating a bio-inert surface. rsc.org

Table 2: Quantitative Effect of PEG Grafting Density on Protein Adsorption

ProteinSurfaceSurface Saturation Amount (mg/m²)Reference
Bovine Serum Albumin (BSA)Unmodified Organosilica1.8 nih.gov
Immunoglobulin G (IgG)Unmodified Organosilica4.0 nih.gov
Protein GUnmodified Organosilica2.5 nih.gov
BSA and IgGPEG-modified (>0.6 mg/m²)Adsorption effectively prevented. nih.gov
Protein GPEG-modified (>1.3 mg/m²)Adsorption effectively prevented. nih.gov

Controlled Drug Release Mechanisms Enabled by this compound Conjugates

The primary mechanism for drug release from such PEGylated systems is diffusion. nih.govnih.gov The rate of release can be controlled by modulating several factors of the delivery vehicle:

Crosslinking Density: In a hydrogel system, a higher crosslinking density creates a tighter polymer network with a smaller mesh size, which physically hinders the diffusion of the encapsulated drug, resulting in a slower release rate. nih.govnih.gov

Degradation of the Carrier: The carrier itself can be designed to degrade over time (e.g., through hydrolysis of polyester (B1180765) bonds in a PLGA nanoparticle). In this case, drug release is controlled by the rate of matrix erosion, which can provide sustained, zero-order release kinetics. nih.gov

Drug-Polymer Interactions: Affinity-based interactions, such as hydrophobic or electrostatic interactions between the drug and the polymer matrix, can be engineered to further slow down diffusion and prolong the release profile. nih.govelspub.com

Mathematical models, such as those describing Fickian diffusion (where release is proportional to the square root of time) or non-Fickian/anomalous transport (often seen in swelling or degrading polymers), are used to characterize these release kinetics. elspub.com For instance, a study on drug release from phase-separated dextran (B179266) hydrogels containing PEG microdomains observed non-Fickian diffusion, indicating that the release was governed by a combination of drug diffusion and polymer chain relaxation. elspub.com By incorporating this compound conjugates into such advanced matrices, a sustained and controlled release profile can be achieved, maintaining the therapeutic concentration of a drug for an extended period.

Application in Lipids for Drug Delivery Formulations

This compound is a heterobifunctional molecule featuring a terminal carboxylic acid and a bromide group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. cd-bioparticles.net This distinct architecture allows for its strategic integration into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), to enhance their therapeutic efficacy. The carboxylic acid end provides a reactive handle for conjugation to various molecules, while the bromide serves as a good leaving group for nucleophilic substitution reactions. cd-bioparticles.net The hydrophilic PEG chain is crucial for improving the solubility and biocompatibility of the resulting lipid conjugate. cd-bioparticles.netbroadpharm.com

The primary application of this compound in lipid formulations involves its covalent attachment to lipid molecules to create PEGylated lipids. axispharm.com This process, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of lipid-based drug carriers. axispharm.combiochempeg.com The PEG chains form a hydrophilic corona around the lipid nanoparticle, which sterically hinders interactions with plasma proteins and opsonins, thereby reducing clearance by the mononuclear phagocyte system. nih.govhelixbiotech.com This "stealth" characteristic leads to prolonged systemic circulation times, allowing for greater accumulation of the drug-loaded nanoparticles at the target site, such as a tumor. biochempeg.comhelixbiotech.comnih.gov

The carboxylic acid moiety of this compound is particularly useful for creating functionalized lipid nanoparticles. It can be reacted with primary amine groups on other molecules, such as targeting ligands (e.g., antibodies, peptides, or aptamers), in the presence of activating agents like EDC or DCC to form stable amide bonds. cd-bioparticles.net This allows for the surface modification of lipid nanoparticles to actively target specific cells or tissues, thereby enhancing drug delivery specificity and reducing off-target effects. google.comnih.gov For instance, research has shown that modifying the surface of LNPs with carboxyl groups can influence their transfection capabilities in different cell types. nih.gov

Furthermore, the synthesis of PEG-lipid conjugates using building blocks like this compound allows for precise control over the PEG chain length. google.com Monodisperse PEG chains, as opposed to polydisperse ones, can lead to more uniform and reproducible nanoparticle formulations. google.com This uniformity is critical for consistent in vivo performance and is a key consideration in the development of advanced drug delivery systems. The stepwise synthesis approach, where small PEG oligomers are added to a lipid backbone, ensures high purity and yield of the desired PEG-lipid conjugate. google.com

Recent advancements have explored the use of various functionalized PEG-lipids to modulate the surface properties of lipid nanoparticles. For example, the inclusion of negatively charged carboxyl-modified PEG-lipids has been shown to facilitate gene expression in photoreceptors, highlighting the role of surface chemistry in dictating cellular interactions. nih.gov This demonstrates the versatility of compounds like this compound in the rational design of lipid-based formulations for a wide range of therapeutic applications, from anticancer drug delivery to gene therapy. biochempeg.comnih.gov

The table below summarizes key characteristics and applications of this compound in the context of lipid-based drug delivery.

Property/ApplicationDescriptionResearch Findings
Structure Heterobifunctional linker with a terminal carboxylic acid, a five-unit PEG spacer, and a bromide group. cd-bioparticles.netThe distinct functional groups allow for sequential conjugation reactions, making it a versatile building block for complex drug delivery systems. cd-bioparticles.net
PEGylation of Lipids Covalently attached to lipid anchors to form PEGylated lipids, which are incorporated into lipid nanoparticles. axispharm.combiochempeg.comPEGylation creates a hydrophilic shield, prolonging circulation time and improving the pharmacokinetic profile of the drug carrier. helixbiotech.com
Surface Functionalization The carboxylic acid group enables the attachment of targeting ligands to the surface of lipid nanoparticles. cd-bioparticles.netnih.govSurface modification with targeting moieties enhances specific cell uptake and can direct the nanoparticles to desired tissues, such as tumors. nih.govnih.gov
Controlled Synthesis Allows for the synthesis of PEG-lipid conjugates with monodisperse PEG chains. google.comUniform PEG chain length leads to more consistent nanoparticle size and properties, resulting in more predictable in vivo behavior. google.com
Modulation of Cellular Interaction The introduction of carboxyl groups on the nanoparticle surface can influence cellular uptake and transfection efficiency. nih.govStudies have shown that negatively charged PEG-lipids can enhance gene delivery to specific cell types like photoreceptors. nih.gov

Role in Proteolysis Targeting Chimeras Protacs and Targeted Protein Degradation

Bromo-PEG5-acid as a PROTAC Linker

This compound is a bifunctional chemical linker frequently utilized in the synthesis of PROTACs. targetmol.comambeed.com Structurally, it is a polyethylene (B3416737) glycol (PEG) derivative characterized by a five-unit PEG chain, which imparts hydrophilicity and flexibility. nih.govcd-bioparticles.net The molecule is capped at one end by a terminal carboxylic acid and at the other by a bromide group. cd-bioparticles.netcreative-biolabs.com

The carboxylic acid group is readily reacted with primary or secondary amines on a POI ligand or an E3 ligase ligand to form a stable amide bond, typically facilitated by activating agents like EDC or DCC. cd-bioparticles.netcreative-biolabs.com The bromide serves as an excellent leaving group in nucleophilic substitution reactions, allowing for covalent attachment to the other half of the PROTAC molecule. cd-bioparticles.netcreative-biolabs.com This dual functionality makes this compound a versatile building block for systematically assembling PROTAC libraries. Its PEG nature increases the aqueous solubility of the resulting PROTAC, a critical property for biological applications. precisepeg.comcd-bioparticles.net

Design Considerations for Linker Length and Flexibility in PROTACs

The linker is not merely a passive spacer; its properties are critical determinants of a PROTAC's efficacy. precisepeg.comnih.gov The length and flexibility of the linker, such as that provided by the this compound structure, profoundly influence the ability of the PROTAC to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). axispharm.comrsc.org

Key design considerations include:

Linker Length : The length of the linker dictates the distance between the POI and the E3 ligase. An optimal length is crucial for effective ternary complex formation. nih.gov A linker that is too short may cause steric clashes, preventing the two proteins from coming together, while a linker that is too long might lead to unproductive binding geometries or decreased potency due to high flexibility. axispharm.comrsc.org The five ethylene (B1197577) glycol units of this compound provide a specific, defined length that can be systematically compared to shorter (e.g., PEG3) or longer (e.g., PEG7) versions to find the optimal distance for a given target and E3 ligase pair. nih.gov

Flexibility : Flexible linkers, such as those based on PEG or alkyl chains, can allow the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the surfaces of the two proteins. precisepeg.comrsc.org This adaptability can help overcome suboptimal binding orientations. However, excessive flexibility can come with an entropic penalty upon binding, potentially weakening the stability of the ternary complex. explorationpub.com Therefore, a balance between flexibility and rigidity is often sought to ensure efficient and stable complex formation. axispharm.com

Design ParameterInfluence on PROTAC ActivityRationale
Linker Length Determines the spatial distance between the target protein and the E3 ligase.An optimal length is required to facilitate a productive ternary complex. Linkers that are too short or too long can negatively impact potency and degradation efficiency. rsc.orgnih.gov
Flexibility Allows the PROTAC to adapt its conformation to the protein surfaces.PEG-based linkers like this compound offer flexibility, which can enhance access to targets and aid in forming the ternary complex. precisepeg.comaxispharm.com
Composition Affects physicochemical properties like solubility and cell permeability.PEG linkers are hydrophilic, which can improve the water solubility of the PROTAC molecule, a key factor for its biological utility. precisepeg.comnih.gov
Attachment Points The connection points on the two ligands influence the final orientation of the complex.Altering the attachment point, in conjunction with the linker, is a key strategy for optimizing degradation by finding the most favorable geometry for ubiquitination. axispharm.comnih.gov

Influence on E3 Ubiquitin Ligase Recruitment

The linker significantly influences the recruitment of the E3 ubiquitin ligase and the subsequent formation of the ternary complex. precisepeg.com The chemical structure of the linker can introduce new points of contact with either the POI or the E3 ligase, adding another layer of affinity and selectivity beyond that of the individual ligands. explorationpub.com

The flexible and hydrophilic nature of a PEG5 linker can play a direct role in this process. For instance, in studies of PROTACs targeting the BRD4 protein, PEG linkers were found to provide crucial van der Waals interactions with the protein. nih.gov Furthermore, the ether oxygens within the PEG chain can form hydrogen bonds, which can help to stabilize the ternary complex. nih.gov The ability of the linker to correctly position the two proteins is paramount; it must orient them in a way that exposes lysine (B10760008) residues on the surface of the POI to the catalytic site of the recruited E2 enzyme associated with the E3 ligase. explorationpub.com The choice of E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), is a critical part of PROTAC design, and the linker must be compatible with the chosen ligase system to achieve efficient degradation. nih.govnih.gov

Rational Design and Optimization of this compound-Based PROTACs

The development of effective PROTACs has evolved from a "trial and error" approach to a more rational, structure-guided process. explorationpub.comnih.gov Linker optimization is a central part of this strategy. Using building blocks like this compound allows for the systematic and rational exploration of how linker properties affect degradation efficacy.

A common optimization strategy involves synthesizing a series of PROTACs where the POI and E3 ligase ligands remain the same, but the linker length is varied. For example, researchers might create analogues with PEG3, PEG4, PEG5, and PEG6 linkers to empirically determine the optimal length for a specific biological system. A study on ERα-targeting PROTACs demonstrated the critical importance of linker length, showing that a PROTAC with a 16-atom linker was significantly more potent at degrading the target than one with a 12-atom linker, even though both had similar binding affinities. nih.gov

Computational methods, such as molecular docking and modeling, are increasingly used to predict favorable ternary complex structures. researchgate.net These in silico approaches can help rationalize experimental results and guide the design of new linkers with improved geometries, reducing the time and resources needed for optimization. researchgate.netnih.gov For example, crystal structures of ternary complexes have revealed optimal binding conformations that can be used to rationally design more rigid or macrocyclic linkers to lock in this bioactive state. explorationpub.com

StrategyDescriptionExample Application
Systematic Length Variation Synthesis of a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5) to identify the optimal distance for ternary complex formation.Comparing degradation efficiency (DC50 values) of PROTACs with different linker lengths to find the most potent degrader for a specific target like ERα or BRD4. nih.gov
Attachment Point Modification Altering the point at which the linker is attached to the warhead or E3 ligase ligand.A study on ER-targeting PROTACs found that attaching the linker to the N-terminus of the pentapeptide E3 ligase ligand resulted in superior degradation compared to a C-terminus attachment. nih.gov
Structural & Computational Biology Using X-ray crystallography or cryo-EM to solve the structure of the ternary complex, or using molecular docking to predict it.The crystal structure of the MZ1 PROTAC in a complex with BRD4 and VHL revealed key interactions that guided the design of next-generation degraders. explorationpub.com
Composition Tuning Incorporating different chemical motifs into the linker to modulate properties like solubility, rigidity, and metabolic stability.Shifting from purely alkyl chains to more hydrophilic PEG linkers to improve the solubility and pharmacokinetic profile of a PROTAC. nih.gov

Mechanistic Studies of Target Protein Degradation Mediated by this compound PROTACs

Mechanistic studies are essential to confirm that a PROTAC functions as intended by hijacking the ubiquitin-proteasome system (UPS). While specific studies detailing a PROTAC made explicitly with "this compound" are part of broader research, the mechanisms for PEG-based PROTACs are well-established. For instance, early potent PROTACs targeting BET proteins were assembled using a VHL ligand connected via PEG linkers that featured a terminal carboxylic acid, a structure directly compatible with this compound. nih.gov

The typical mechanistic workflow involves several key experiments:

Ternary Complex Formation : The process begins with the PROTAC simultaneously binding the POI and an E3 ligase to form a ternary complex. explorationpub.com

Ubiquitination : Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules to surface-exposed lysine residues on the POI. nih.gov

Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome, releasing the PROTAC, which can then engage in further catalytic cycles of degradation. nih.govnih.gov

Applications of Bromo Peg5 Acid in Materials Science and Surface Engineering

Bromo-PEG5-acid is a heterobifunctional molecule featuring a terminal bromide group and a carboxylic acid, separated by a five-unit polyethylene (B3416737) glycol (PEG) chain. cd-bioparticles.netcreative-biolabs.com This distinct architecture makes it a valuable tool in materials science and surface engineering, where the precise control of surface properties and the construction of complex molecular architectures are paramount. The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines. cd-bioparticles.netcreative-biolabs.com The intervening PEG spacer imparts hydrophilicity, biocompatibility, and increased solubility in aqueous environments. cd-bioparticles.netaxispharm.com

Analytical and Spectroscopic Characterization of Bromo Peg5 Acid Conjugates

Spectroscopic Methods for Conjugate Confirmation

Spectroscopic methods provide direct evidence of covalent bond formation and offer detailed structural information about the resulting conjugate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of PEGylated molecules. eurolab.tr ¹H NMR, in particular, is used to confirm the identity and purity of Bromo-PEG5-acid conjugates. nih.gov The spectrum of a successful conjugate will show characteristic signals from both the this compound moiety and the molecule it is attached to.

The most prominent signal in the ¹H NMR spectrum of a PEG derivative is the strong peak from the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-), which typically appears around 3.6 ppm. nih.govnih.gov Upon conjugation, the chemical shifts of the protons adjacent to the linkage site may change, providing evidence of a covalent bond. For instance, when the carboxylic acid end of this compound reacts with an amine on a protein to form an amide bond, the signals for the adjacent methylene (B1212753) protons will shift. By comparing the integration of the characteristic PEG signals with the signals from the parent biomolecule (e.g., aromatic protons in a peptide), one can estimate the degree of PEGylation. nih.gov For large polymers, it is also crucial to correctly assign the ¹³C-coupled ¹H peaks to accurately determine molecular weight and conjugation efficacy. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound and a Hypothetical Peptide Conjugate This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and conjugation partner.

Protons This compound (Expected δ, ppm) Hypothetical Peptide-PEG Conjugate (Expected δ, ppm) Comment
PEG Backbone (-O-CH₂-CH₂-O-) ~3.65 (s, 20H) ~3.65 (s) Intense signal characteristic of PEG chains. nih.gov
Methylene adjacent to Bromine (Br-CH₂) ~3.80 (t) ~3.80 (t) Signal remains if the bromo group is the terminal end.
Methylene adjacent to Acid (-CH₂-COOH) ~2.62 (t) Shifted (e.g., ~2.4-2.5) Shift confirms the formation of an amide bond at the acid terminus.

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of this compound conjugates, thereby verifying the success of the conjugation reaction. thermofisher.comwalshmedicalmedia.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. walshmedicalmedia.comscielo.org.co

When this compound is conjugated to a biomolecule, the mass of the resulting product will increase by an amount corresponding to the mass of the attached PEG linker. Since this compound is a discrete-length PEG (dPEG®), it has a defined molecular weight (373.24 g/mol ), which simplifies the analysis compared to polydisperse PEG mixtures. biochempeg.com The mass spectrum will show a new peak or a distribution of peaks corresponding to the biomolecule with one or more this compound molecules attached. This allows for the determination of the degree of PEGylation and the distribution of different PEGylated species. thermofisher.comnih.gov MS can also be used to identify the specific site of PEGylation on a protein, often by analyzing peptide fragments after enzymatic digestion (peptide mapping). thermofisher.com

Table 2: Expected Mass Increase upon Conjugation with this compound

Number of Conjugated this compound Units Molecular Formula of Added Moiety Expected Mass Increase (Da) Analytical Technique
1 C₁₃H₂₅BrO₇ 373.24 ESI-MS, MALDI-TOF
2 C₂₆H₅₀Br₂O₁₄ 746.48 ESI-MS, MALDI-TOF

Chromatographic Techniques for Purity and Separation

Chromatography is essential for both the purification of this compound conjugates and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound conjugates and for separating the final product from unreacted starting materials and byproducts. rsc.org Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly common.

Table 3: Representative RP-HPLC Data for a Conjugation Reaction This table presents hypothetical data to illustrate the separation principle.

Compound Hypothetical Retention Time (min) Expected Observation
Unconjugated Biomolecule (e.g., Peptide) 12.5 Peak corresponding to the starting peptide.
This compound 8.2 Does not typically absorb at 280 nm; may be monitored at lower wavelengths or with other detectors.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. chromatographyonline.com This technique is highly effective for confirming conjugation and analyzing the molecular weight distribution of the resulting products, especially for larger biomolecules and nanomaterials. chromatographyonline.comacs.org

Table 4: Example of GPC Analysis for a Protein-PEG Conjugate This table contains hypothetical values for illustrative purposes.

Sample Elution Volume (mL) Apparent Molecular Weight (kDa) Interpretation
Unconjugated Protein 15.2 50 The starting protein elutes at a volume corresponding to its size.
Protein- (this compound)₁ Conjugate 14.8 ~50.4 Successful conjugation leads to an increased hydrodynamic radius and earlier elution.

Advanced Characterization of Modified Surfaces and Nanomaterials

When this compound is used to functionalize surfaces or nanomaterials, specialized surface-sensitive techniques are required to confirm and characterize the modification. axispharm.com

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of atoms on a material's surface. After modifying a surface (e.g., silicon or gold) with this compound, XPS can confirm the presence of the PEG linker by detecting the characteristic C-O ether peak in the high-resolution C 1s spectrum. researchgate.net Quantitative analysis of the XPS data can also be used to estimate the thickness and density of the grafted PEG layer. researchgate.net

Atomic Force Microscopy (AFM) can be used to visualize the surface topography of the material before and after modification. The attachment of this compound can lead to observable changes in surface roughness and morphology, providing qualitative evidence of a successful coating.

Table 5: Advanced Techniques for Characterizing this compound Modified Surfaces

Technique Principle Information Obtained Relevance to this compound Conjugates
X-ray Photoelectron Spectroscopy (XPS) Analysis of kinetic energies of photo-emitted electrons. Elemental composition, chemical state, layer thickness. Confirms presence of C-O bonds from the PEG backbone and Br from the terminus on the surface. researchgate.net
Atomic Force Microscopy (AFM) A sharp tip scans the surface to create a topographical map. Surface morphology, roughness, layer thickness. Visualizes changes in surface texture upon PEGylation.
Contact Angle Goniometry Measures the angle at which a liquid droplet interfaces with a solid surface. Surface wettability, hydrophilicity. An increase in hydrophilicity (lower contact angle) indicates successful grafting of the hydrophilic PEG chain.

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Bromo-PEG5-acid Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of the conformational behavior of this compound and its interactions with its environment, such as solvent molecules or biomolecules. oup.com All-atom MD simulations, in particular, can offer detailed insights into the interplay of forces that govern the molecule's behavior.

In a typical MD simulation of this compound in an aqueous environment, the molecule is placed in a periodic box of water molecules, and Newton's equations of motion are solved iteratively for each atom. This allows for the tracking of atomic trajectories over time, revealing the conformational dynamics of the PEG chain and the interactions of the terminal bromo and carboxylic acid groups with water. Such simulations can elucidate the formation and dynamics of the hydration shell around the PEG linker, which is crucial for its biocompatibility and "stealth" properties. chempep.com

Table 9.1.1: Representative Interaction Energies of this compound Moieties with Water from MD Simulations

Interacting Moietyvan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Interaction Energy (kcal/mol)
Ethylene (B1197577) Glycol Unit-2.5 ± 0.3-5.8 ± 0.5-8.3 ± 0.6
Bromoalkyl Terminus-3.1 ± 0.4-1.5 ± 0.2-4.6 ± 0.5
Carboxylic Acid Terminus-2.8 ± 0.3-12.4 ± 0.9-15.2 ± 1.0

Note: The values in this table are illustrative and based on typical interaction energies observed for similar functional groups in aqueous simulations. Actual values would be dependent on the specific force field and simulation parameters used.

Quantum Mechanical Studies of Reactivity and Transition States

Quantum mechanics (QM) provides a framework for understanding the electronic structure of molecules and, consequently, their reactivity. For this compound, QM calculations, particularly those based on Density Functional Theory (DFT), can be used to investigate the reactivity of its terminal functional groups. The bromo group is a good leaving group in nucleophilic substitution reactions, a common strategy for conjugation. biochempeg.com The carboxylic acid can be activated to form an amide bond with amine-containing biomolecules.

QM calculations can be used to model the reaction pathways for these conjugation reactions. By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined, providing a measure of its kinetic feasibility. For example, the SN2 reaction between the bromo terminus of this compound and a thiol-containing residue (like cysteine) on a protein can be modeled to understand the reaction mechanism and predict the reaction rate.

Furthermore, QM methods can be used to calculate various molecular properties that correlate with reactivity, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP surface, for instance, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 9.2.1: Calculated Quantum Mechanical Properties of this compound Functional Groups

PropertyBromoalkyl TerminusCarboxylic Acid Terminus
HOMO Energy (eV)-7.2-8.5
LUMO Energy (eV)-0.5-1.2
HOMO-LUMO Gap (eV)6.77.3
Mulliken Charge on Bromine-0.15N/A
Mulliken Charge on Carbonyl CarbonN/A+0.65

Note: These values are representative and would be obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory). They serve to illustrate the relative reactivity of the functional groups.*

Predictive Modeling for Optimal Linker Design in Bioconjugation and PROTACs

The length, composition, and attachment points of the linker in a PROTAC are critical determinants of its efficacy. arxiv.org Predictive modeling, often employing machine learning and artificial intelligence, is increasingly being used to navigate the vast chemical space of possible linkers and identify optimal designs. cbirt.net These models are trained on experimental data from existing PROTACs, learning the complex relationships between linker properties and degradation activity.

For a linker like this compound, predictive models can be used to assess its suitability for a given target protein and E3 ligase pair. By inputting the structural features of the linker, such as its length, flexibility, and the nature of its end groups, these models can predict the likelihood of forming a stable and productive ternary complex. nih.gov Some advanced models can even generate novel linker structures with desired properties.

These computational tools can significantly accelerate the PROTAC design process by prioritizing the synthesis and experimental testing of the most promising candidates. cluspro.org For instance, a model might predict that a PEG5 linker is too short to effectively bridge a particular protein-protein interaction and suggest a longer PEG chain or a more rigid linker.

Table 9.3.1: Key Parameters in Predictive Models for PROTAC Linker Design

ParameterDescriptionRelevance to this compound
Linker LengthThe end-to-end distance of the linker.The five ethylene glycol units provide a specific length that can be evaluated for its ability to span the distance between the target and E3 ligase.
FlexibilityThe conformational freedom of the linker.The PEG chain is highly flexible, which can be advantageous for accommodating different protein orientations but may also have an entropic penalty.
SolubilityThe propensity of the linker to dissolve in aqueous media.The PEG component enhances the water solubility of the entire PROTAC molecule.
Hydrogen Bond Donors/AcceptorsThe number of sites for hydrogen bonding.The ether oxygens of the PEG chain are hydrogen bond acceptors, which can contribute to binding affinity.

Emerging Research Directions and Future Outlook

Novel Applications in Chemical Biology

The field of chemical biology, which employs chemical techniques to study and manipulate biological systems, stands to benefit significantly from the unique properties of Bromo-PEG5-acid. Its structure is ideal for the design of sophisticated molecular tools for probing complex biological processes.

Development of Advanced Molecular Probes: this compound serves as an excellent scaffold for creating activatable molecular probes. rsc.org These probes are designed to remain in a quiescent, non-signal-emitting state until they interact with a specific biological target, such as an enzyme or a particular microenvironment. rsc.org The bromo group can be substituted by a quencher molecule, while the carboxylic acid can be conjugated to a fluorophore and a targeting ligand. Upon enzymatic cleavage or a change in the local environment (e.g., pH), the quencher is released, activating the fluorescent signal. This "turn-on" mechanism provides a high signal-to-background ratio, crucial for sensitive imaging. rsc.org

Activity-Based Protein Profiling (ABPP): ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govbohrium.com this compound is a valuable building block for constructing activity-based probes (ABPs). An ABP typically consists of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag. nih.gov The bromide in this compound can function as a reactive group for certain nucleophilic residues, or it can be readily substituted to introduce more specific warheads. The carboxylic acid end allows for the attachment of reporter tags like biotin (B1667282) for affinity purification or fluorophores for imaging via click chemistry handles. frontiersin.org

Site-Specific Bioconjugation: The ability to attach molecules to specific sites on proteins is essential for creating well-defined bioconjugates. europeanpharmaceuticalreview.com Enzymatic protein labeling techniques offer a high degree of specificity under mild conditions. nih.gov this compound can be incorporated into substrates for enzymes like transglutaminase or sortase A, enabling the site-specific installation of a PEG linker onto a target protein. The terminal bromide then serves as a reactive handle for the subsequent attachment of drugs, imaging agents, or other functional molecules, providing a versatile platform for creating homogenous protein conjugates. broadpharm.com

Application AreaRole of this compoundPotential Impact
Molecular Probes Scaffold for activatable "turn-on" fluorescent probes.High-sensitivity imaging of enzyme activity or specific biomarkers in cells.
ABPP Component of activity-based probes for enzyme profiling.Discovery of new drug targets and elucidation of drug modes of action. bohrium.comfrontiersin.org
Bioconjugation Linker for site-specific enzymatic modification of proteins.Production of homogenous and well-defined protein-drug conjugates. nih.gov

Advancements in Targeted Therapeutic Modalities

Targeted therapies, which are designed to act on specific molecular targets associated with disease, represent a paradigm shift in medicine. pci.com this compound is a key component in the development of next-generation targeted therapeutic modalities due to its role as a flexible and functional linker. biochempeg.com

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. medchemexpress.commedchemexpress.comchemsrc.com A PROTAC consists of two ligands—one binding to a target protein and another recruiting an E3 ubiquitin ligase—joined by a linker. invivochem.com this compound and its derivatives are widely used as PEG-based PROTAC linkers. medchemexpress.commedchemexpress.com The PEG chain provides the necessary length and spatial orientation to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation. chemsrc.cominvivochem.com The bifunctional nature of this compound allows for the sequential attachment of the two different ligands during PROTAC synthesis.

Antibody-Drug Conjugates (ADCs) and Beyond: ADCs deliver potent cytotoxic agents directly to cancer cells by linking them to monoclonal antibodies that target tumor-specific antigens. The linker plays a critical role in the stability and efficacy of an ADC. The hydrophilic PEG chain of this compound can improve the pharmacokinetic properties of an ADC and is a common component in modern linker design. biochempeg.com An emerging area is the development of Antibody-PROTAC conjugates, which use an antibody to deliver a PROTAC payload selectively to target cells. nih.gov This approach could enhance the therapeutic window of PROTACs by limiting their activity to diseased tissues, and this compound is an ideal linker component for connecting the antibody to the PROTAC molecule. nih.gov

Targeted Drug Delivery Systems: Beyond complex modalities like PROTACs and ADCs, this compound is valuable for creating simpler targeted drug delivery systems. polyethyleneglycolpeg.com The carboxylic acid can be conjugated to a drug molecule, while the bromide can be used to attach a targeting ligand (e.g., a small molecule that binds to a receptor overexpressed on cancer cells). The PEG spacer enhances the solubility and circulation time of the conjugate, allowing for more efficient accumulation at the target site. cd-bioparticles.net

Therapeutic ModalityFunction of this compoundKey Advantage
PROTACs Serves as the flexible linker connecting the target-binding and E3 ligase-binding ligands. medchemexpress.comchemsrc.comOptimizes the formation of the ternary complex required for protein degradation.
Antibody-PROTAC Conjugates Connects the antibody to the PROTAC molecule. nih.govEnables cell-selective delivery of the protein-degrading payload. nih.gov
Targeted Drug Delivery Links a drug to a targeting moiety. polyethyleneglycolpeg.comThe PEG chain improves solubility and pharmacokinetic properties. cd-bioparticles.net

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

As the applications of this compound expand, so does the need for its efficient and environmentally responsible production. The principles of green chemistry offer a roadmap for developing sustainable synthesis methods. mdpi.commdpi.com

Biocatalysis and Enzymatic Synthesis: Future research will likely focus on replacing traditional chemical catalysts with enzymes (biocatalysis). Enzymes operate under mild conditions (aqueous solutions, neutral pH, ambient temperature), reducing energy consumption and waste generation. jddhs.com For instance, lipases could be explored for the selective esterification steps often involved in PEG synthesis, while halogenases could potentially be engineered for the specific bromination of the PEG terminus, avoiding harsh brominating agents. The use of immobilized enzymes could further enhance sustainability by allowing for catalyst recycling and integration into continuous flow systems. rsc.org

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, higher yields, and easier automation. rsc.org A flow-based synthesis of this compound could minimize the use of hazardous solvents and allow for real-time process monitoring and optimization, aligning with the principles of waste reduction and energy efficiency. jddhs.com

Use of Greener Solvents: The synthesis of PEG derivatives often involves polar organic solvents. A key goal of green chemistry is to replace these with safer, more sustainable alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.comshodhsagar.com Developing synthetic routes for this compound that are compatible with these green solvents is a critical future direction that would significantly reduce the environmental footprint of its production.

Interdisciplinary Research Integrating this compound in Bioelectronics and Nanotechnology

The interface of biology with electronics and nanotechnology is a rapidly growing field. The unique properties of this compound make it a prime candidate for creating novel functional materials and devices at this interface.

Functionalization of Surfaces for Bioelectronics: this compound is well-suited for the creation of self-assembled monolayers (SAMs) on various surfaces. mdpi.comnih.gov SAMs are highly ordered, single-molecule-thick layers that can precisely control the chemical and physical properties of a surface. nih.gov The carboxylic acid head group can anchor the molecule to metal oxide surfaces (e.g., indium tin oxide used in biosensors), while the PEG chain creates a biocompatible, protein-repellent layer that minimizes non-specific fouling. nih.govresearchgate.net The terminal bromide then acts as a versatile anchor point to covalently immobilize biorecognition elements like enzymes, antibodies, or DNA, creating highly specific and sensitive biosensors.

Nanoparticle Modification and Nanomedicine: In nanotechnology, surface modification is key to functionality. This compound can be used to "PEGylate" nanoparticles (e.g., gold nanoparticles, quantum dots, or liposomes). This PEG coating enhances their colloidal stability, improves their biocompatibility, and prolongs their circulation time in vivo. nih.gov The reactive bromide terminus provides a convenient handle for conjugating targeting ligands or therapeutic payloads, transforming the nanoparticles into sophisticated platforms for nanomedicine, diagnostics, and bioimaging. nih.gov

Interdisciplinary FieldRole of this compoundFuture Application
Bioelectronics Building block for self-assembled monolayers (SAMs). mdpi.comnih.govDevelopment of highly sensitive and specific biosensors with reduced biofouling.
Nanotechnology Surface modification agent for nanoparticles. nih.govCreation of targeted drug delivery vehicles and advanced diagnostic imaging agents.

Q & A

Q. Notes on Methodology and Citations

  • Experimental Reproducibility: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing synthesis protocols and compound characterization .
  • Data Contradiction Analysis: Use iterative qualitative methods to triangulate data from multiple sources (e.g., experimental, computational, literature) .
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